Phenylacetone oxime

Catalog No.
S626832
CAS No.
13213-36-0
M.F
C9H11NO
M. Wt
149.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenylacetone oxime

CAS Number

13213-36-0

Product Name

Phenylacetone oxime

IUPAC Name

(NE)-N-(1-phenylpropan-2-ylidene)hydroxylamine

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

InChI

InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8+

InChI Key

AUYFJUMCPAMOKN-CSKARUKUSA-N

SMILES

CC(=NO)CC1=CC=CC=C1

Synonyms

phenylacetone oxime, phenylacetone oxime, (E)-isomer, phenylacetone oxime, (Z)-isomer

Canonical SMILES

CC(=NO)CC1=CC=CC=C1

Isomeric SMILES

C/C(=N\O)/CC1=CC=CC=C1

Amphetamine Deamination:

One of the primary research areas involving phenylacetone oxime is its role as an intermediate in the deamination (removal of an amine group) of amphetamine [, ]. Studies have shown that in the presence of specific enzymes within the liver, amphetamine is metabolized into phenylacetone oxime, which is further broken down into other metabolites [, ]. This research is crucial for understanding the pharmacokinetics (movement of drugs within the body) and metabolism of amphetamine, which has implications for its potential therapeutic applications and its potential for abuse.

Phenylacetone oxime is an organic compound characterized by the presence of an oxime functional group attached to phenylacetone. Its chemical formula is C9H11NOC_9H_{11}NO, and it features a phenyl ring bonded to a carbon chain that includes a ketone group converted into an oxime. This compound is recognized for its stability and neutral pH, making it suitable for various chemical applications, particularly in synthetic organic chemistry and pharmaceuticals .

  • Oxidation: It can be oxidized to yield phenylacetone or benzaldehyde, depending on the reaction conditions. This transformation highlights its role as an intermediate in synthetic pathways .
  • Metal-Mediated Reactions: The compound can undergo functionalization through metal-catalyzed processes, which include C-H activation and cross-coupling reactions, enhancing its utility in complex organic syntheses .
  • Deamination: In the context of biological activity, phenylacetone oxime serves as an intermediate in the oxidative deamination of amphetamine, indicating its relevance in biochemical pathways .

Phenylacetone oxime exhibits notable biological properties. It is primarily recognized as a precursor in the metabolism of certain psychoactive substances. Its involvement in the oxidative deamination process illustrates its significance in pharmacological contexts, particularly concerning amphetamines. The compound's stability and neutral characteristics contribute to its potential for further functionalization, which can enhance biological activity or lead to the development of new therapeutic agents .

Several methods exist for synthesizing phenylacetone oxime:

  • Direct Oximation: The most common method involves the reaction of phenylacetone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This reaction typically requires heating to facilitate the formation of the oxime .
  • Metal-Catalyzed Approaches: Recent advancements have introduced metal-mediated synthesis techniques that enable more efficient and selective formation of oximes from carbonyl compounds, including phenylacetone .
  • Alternative Routes: Other synthetic routes may involve rearrangements or functionalizations that lead to the formation of phenylacetone oxime from related precursors .

Phenylacetone oxime has various applications across different fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and pharmaceutical compounds due to its ability to undergo further transformations.
  • Organic Synthesis: The compound is utilized in synthetic organic chemistry for constructing complex molecules through metal-catalyzed reactions and other methodologies .
  • Research: Its role in metabolic pathways makes it a subject of interest in biochemical research, particularly concerning drug metabolism and pharmacokinetics .

Research has indicated that phenylacetone oxime interacts with various biological systems, particularly through its metabolic pathways. Studies focusing on its role in oxidative deamination highlight its interactions with enzymes involved in drug metabolism. These interactions are essential for understanding how this compound may influence pharmacological effects when used as an intermediate in drug synthesis or as a standalone substance .

Phenylacetone oxime shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure/Functional GroupUnique Features
AcetophenoneKetoneDirectly related to phenylacetone; lacks an oxime group
BenzophenoneKetoneUsed as a UV filter; different functional applications
PhenylhydroxylamineOximeDirectly related; used in pharmaceuticals
BenzaldehydeAldehydePrecursor to various aromatic compounds

Uniqueness of Phenylacetone Oxime: What sets phenylacetone oxime apart is its dual role as both a synthetic intermediate and a metabolite in biological systems. Its ability to participate in diverse

XLogP3

1.7

Other CAS

13213-36-0

Dates

Modify: 2024-04-14

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